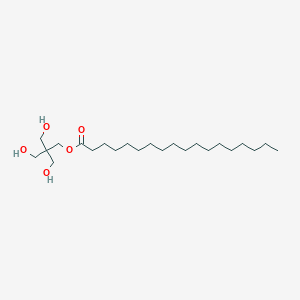![molecular formula C23H20N4O B148182 8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate CAS No. 139781-09-2](/img/structure/B148182.png)
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple pyridine rings and a cyclopentadiene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate typically involves the following steps:
Formation of the Cyclopentadiene Core: The cyclopentadiene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Pyridine Rings: The pyridine rings are introduced through a series of nucleophilic substitution reactions. This involves the reaction of pyridine derivatives with suitable electrophiles to form the desired pyridine-substituted intermediates.
Final Assembly: The final step involves the coupling of the pyridine-substituted intermediates with the cyclopentadiene core. This is typically achieved through a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Industrial Production Methods
Industrial production of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine rings. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound has been investigated for its potential as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which can be used in the study of metalloproteins and metalloenzymes.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloproteins and metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
- 5,5-Bis(3-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
- 5,5-Bis(2-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
Uniqueness
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is unique due to the presence of the monohydrate form, which can influence its solubility, stability, and reactivity
Eigenschaften
CAS-Nummer |
139781-09-2 |
|---|---|
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate |
InChI |
InChI=1S/C23H18N4.H2O/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18;/h1-14H,15-16H2;1H2 |
InChI-Schlüssel |
NFNHFSQIMHVLMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Kanonische SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Synonyme |
5,5-BIS(4-PYRIDYLMETHYL)-5H-CYCLOPENTA[2,1-B:3,4-B'']DIPYRIDINE HYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















